LY3009120

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LY3009120 es un inhibidor pan-RAF que se dirige a la familia de proteínas quinasas serina/treonina RAF, que incluye A-RAF, B-RAF y C-RAF. Estas quinasas juegan un papel fundamental en la vía de la proteína quinasa activada por mitógeno (MAPK), que participa en la proliferación celular, la supervivencia, la invasión y la angiogénesis . This compound ha demostrado actividad preclínica en líneas celulares con mutaciones en RAS y BRAF, incluidas las resistentes a otros inhibidores de BRAF .

Métodos De Preparación

La síntesis de LY3009120 implica múltiples pasos, incluida la preparación de intermediarios y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se revelan públicamente en detalle. Se sabe que el compuesto se prepara en un entorno de laboratorio y luego se escala para la producción industrial. El compuesto normalmente se almacena a -80 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

LY3009120 se somete a diversas reacciones químicas, centrándose principalmente en su interacción con las quinasas RAF. Inhibe todas las isoformas de RAF y evita la formación de dímeros de RAF activos, suprimiendo así la vía de señalización de la quinasa regulada por señales extracelulares (ERK) . Esta inhibición minimiza el riesgo de activación paradójica, que puede ocurrir con otros inhibidores de RAF . El compuesto no se somete a reacciones significativas de oxidación o reducción en condiciones fisiológicas.

Aplicaciones Científicas De Investigación

LY3009120 se ha estudiado ampliamente por su potencial en el tratamiento de cánceres con mutaciones en la vía MAPK. Ha demostrado eficacia en modelos preclínicos de melanoma, cáncer de tiroides, colon, ovario y pulmón . El compuesto también se está investigando por su potencial para superar la resistencia a los inhibidores de BRAF existentes en el melanoma . Además, this compound se ha utilizado en estudios de oncología comparativa que involucran líneas celulares de melanoma maligno equino, canino y humano .

Mecanismo De Acción

LY3009120 ejerce sus efectos inhibiendo la actividad de las quinasas RAF, que son componentes cruciales de la vía MAPK. Al evitar la formación de dímeros de RAF activos, this compound suprime la señalización de ERK, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . El compuesto se dirige tanto a los homodímeros como a los heterodímeros de BRAF y CRAF, lo que lo hace eficaz contra una amplia gama de mutaciones de RAF .

Comparación Con Compuestos Similares

LY3009120 es único en su capacidad para inhibir todas las isoformas de RAF y evitar la activación paradójica. Los compuestos similares incluyen vemurafenib y dabrafenib, que son inhibidores selectivos de BRAF. A diferencia de this compound, estos compuestos pueden inducir la activación paradójica de la vía MAPK en células con BRAF de tipo salvaje . Otro compuesto similar es sorafenib, que se dirige a múltiples quinasas, incluida RAF, pero tiene un espectro de actividad más amplio y un perfil de efectos secundarios diferente .

Referencias

Actividad Biológica

LY3009120 is a novel pan-RAF inhibitor that has garnered significant attention for its potential therapeutic applications in various cancers, particularly those associated with BRAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against different cancer types, and relevant case studies.

This compound functions by inhibiting the RAF kinase family, which includes ARAF, BRAF, and CRAF. This inhibition is crucial because aberrant activation of the MAPK signaling pathway, often driven by BRAF mutations, plays a significant role in tumorigenesis. The compound effectively reduces the phosphorylation of MEK and ERK, key downstream effectors in this pathway, thus leading to decreased cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations .

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines with BRAF mutations. For instance:

- Colorectal Cancer (CRC) Cell Lines : this compound induced G1 cell cycle arrest and apoptosis in CRC cell lines with BRAF (V600E) and KRAS mutations. A concentration-dependent reduction in cell proliferation was observed, particularly notable at 72 hours post-treatment .

- Lung Cancer Cell Lines : In non-small cell lung cancer (NSCLC) models, this compound showed significant inhibition of tumor growth in cell lines with various BRAF mutations (e.g., L597V, G469A). The IC50 values for these cell lines ranged from approximately 107.4 nM to 247.1 nM .

In Vivo Studies

In xenograft models using mice, this compound demonstrated substantial antitumor activity:

- Tumor Growth Suppression : Treatment with this compound resulted in significantly reduced tumor volumes compared to control groups (p < 0.001), with no notable adverse effects such as significant body weight loss observed during the study .

- Apoptotic Induction : Analysis revealed increased levels of cleaved PARP and TUNEL staining, indicating that this compound effectively induces apoptosis in tumors harboring BRAF mutations .

Case Studies and Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated promising antitumor activity in patients with BRAF-mutant malignancies. Notably:

- Patient Response : Some patients exhibited partial responses to treatment, particularly those with melanoma and colorectal cancer characterized by specific BRAF mutations .

- Safety Profile : The drug was generally well-tolerated, with manageable side effects reported during the trial .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Cancer Type | Mutation Type | IC50 (nM) | Mechanism of Action | Efficacy Observed |

|---|---|---|---|---|

| Colorectal Cancer | BRAF V600E | 147.8 | Inhibition of MEK/ERK signaling | G1 arrest, apoptosis |

| Lung Cancer | L597V | 107.4 | Inhibition of RAF dimerization | Significant tumor growth inhibition |

| Lung Cancer | G469A | 199.6 | Induction of apoptotic markers | Reduced tumor volume |

| Melanoma | Various | Varies | Broad inhibition across RAF isoforms | Tumor regression |

Propiedades

IUPAC Name |

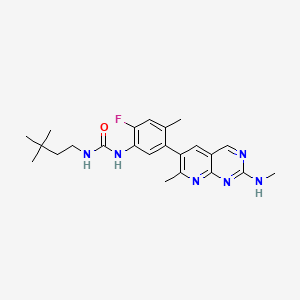

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCBMISMPSAZBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454682-72-4 |

Source

|

| Record name | LY-3009120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3009120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.